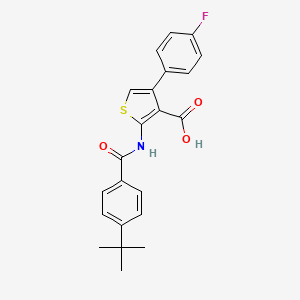

2-(4-(Tert-butyl)benzamido)-4-(4-fluorophenyl)thiophene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Tert-butyl)benzamido)-4-(4-fluorophenyl)thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C22H20FNO3S and its molecular weight is 397.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(4-(Tert-butyl)benzamido)-4-(4-fluorophenyl)thiophene-3-carboxylic acid is a synthetic compound belonging to the class of thiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique structural features, including the tert-butyl group and fluorophenyl moiety, contribute to its biological profile.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising avenues:

-

Anticancer Activity :

- Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), leukemia (CEM-13), and prostate cancer (PC-3) cells. The mechanism appears to involve the induction of apoptosis, with IC50 values ranging from 0.1 to 10 µM depending on the cell line tested .

- A comparative analysis with established chemotherapeutics such as doxorubicin showed that this compound may possess similar or enhanced potency, particularly in specific cancer types.

-

Antimicrobial Properties :

- Preliminary investigations suggest that the compound demonstrates antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating potential as a novel antimicrobial agent .

Anticancer Studies

A series of studies have been conducted to evaluate the anticancer efficacy of this compound:

- Study 1 : In vitro assays on MCF-7 cells revealed an IC50 value of approximately 5 µM, with flow cytometry indicating significant apoptosis induction through increased caspase-3 activity .

- Study 2 : A comprehensive evaluation against leukemia cell lines showed that the compound was effective at sub-micromolar concentrations, outperforming several reference compounds in terms of cytotoxicity .

Antimicrobial Studies

In a separate evaluation of antimicrobial properties:

- Study 1 : The compound was tested against Staphylococcus aureus and Escherichia coli, yielding MIC values of 8 µg/mL and 16 µg/mL respectively, showcasing its potential as an alternative treatment for bacterial infections .

Data Table: Biological Activity Summary

Properties

IUPAC Name |

2-[(4-tert-butylbenzoyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FNO3S/c1-22(2,3)15-8-4-14(5-9-15)19(25)24-20-18(21(26)27)17(12-28-20)13-6-10-16(23)11-7-13/h4-12H,1-3H3,(H,24,25)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQQPDGJUHTQAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.